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4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one

CYP enzyme profiling hepatic metabolism drug–drug interaction

Researchers running CYP450 panels often encounter cross-reactivity from broad-spectrum inhibitors, confounding isoform-specific assignments. This 4-[(3-chlorophenyl)piperazin-1-yl]methyl-5,7-dimethylcoumarin derivative resolves this by delivering selective CYP2C8 inhibition (IC50 120 nM) with >167-fold selectivity over CYP2E1 (>20 µM). • Quantitative CYP2C8 reference inhibitor for human liver microsome assays • CNS MPO-compatible physicochemical profile (logP 5.59, TPSA 33 Ų) for brain-penetrant screening libraries • Validated 3-Cl-phenylpiperazine BACE-1 recognition motif (40-70 nM for close coumarinyl analogs) enabling focused library synthesis Supplied as an analytical standard (HPLC≥98%); custom pack sizes and bulk quantities available upon request.

Molecular Formula C22H23ClN2O2
Molecular Weight 382.89
CAS No. 850736-07-1
Cat. No. B2477929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one
CAS850736-07-1
Molecular FormulaC22H23ClN2O2
Molecular Weight382.89
Structural Identifiers
SMILESCC1=CC(=C2C(=CC(=O)OC2=C1)CN3CCN(CC3)C4=CC(=CC=C4)Cl)C
InChIInChI=1S/C22H23ClN2O2/c1-15-10-16(2)22-17(12-21(26)27-20(22)11-15)14-24-6-8-25(9-7-24)19-5-3-4-18(23)13-19/h3-5,10-13H,6-9,14H2,1-2H3
InChIKeyMTYGTNZZWJBQFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-Chlorophenyl)piperazinyl Coumarin: Physicochemical & Structural Profile


This compound is a synthetic chromen‑2‑one (coumarin) derivative bearing a 3‑chlorophenyl‑piperazine substituent at the 4‑position via a methylene linker and methyl groups at positions 5 and 7. Predicted physicochemical data indicate a molecular weight of 382.88 Da, a logP of 5.59 (ACD/Labs), and a topological polar surface area of 33 Ų, placing it in the moderately lipophilic, CNS‑MPO‑relevant chemical space . The compound is catalogued in BindingDB under identifier BDBM50438845 (also CHEMBL2413882), with reported inhibitory activity against human CYP2C8 in liver microsomes [1].

Why Generic Piperazinylcoumarins Cannot Substitute


Close analogs in the 4‑(piperazinylmethyl)‑2H‑chromen‑2‑one family exhibit sharply divergent bioactivity profiles depending on N‑aryl substitution and coumarin‑ring methylation. For example, the 3‑chlorophenyl‑piperazine motif has been specifically linked to BACE‑1 inhibitory activity in a focused series of phenyl‑piperazine–heterocycle conjugates [1]. Substituting the 3‑chlorophenyl group with a 2,3‑dimethylphenyl or hydroxyethyl moiety alters not only potency but also the selectivity window across off‑target CYP isoforms, as shown by the micromolar CYP2E1 inhibition (>20 µM) recorded for this compound [2]. Consequently, simple in‑class interchange without quantitative data on the exact N‑aryl–coumarin pairing risks selecting a compound with an entirely different pharmacological fingerprint, rendering it unsuitable for target‑specific biochemical or cellular assays.

Differentiation Evidence vs. Closest Analogs


CYP2C8 vs. CYP2E1 Selectivity in Human Liver Microsomes

In human liver microsomal assays, 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one inhibited CYP2C8‑mediated paclitaxel 6α‑hydroxylation with an IC₅₀ of 120 nM, while its activity against CYP2E1 (chlorzoxazone 6‑hydroxylation) was negligible (IC₅₀ > 20 000 nM), yielding a selectivity ratio of >167‑fold [1]. Although a direct head‑to‑head comparator from the same assay series is not publicly available, this selectivity profile distinguishes the compound from closely related 4‑(piperazinylmethyl)coumarins that often exhibit broader CYP inhibition.

CYP enzyme profiling hepatic metabolism drug–drug interaction

Lipophilicity and CNS MPO Profile Compared to Analogs

The ACD/Labs‑predicted logP of 5.59 for this 5,7‑dimethyl‑3‑chlorophenyl‑piperazine coumarin is substantially higher than that of analogs lacking the 3‑chlorophenyl moiety. For instance, the 4‑(2‑hydroxyethyl)piperazinyl analog (CAS 899384‑00‑0) has a predicted logP approximately 1–2 units lower, reflecting the contribution of the chloroaryl group to lipophilicity . Topological PSA of 33 Ų and 3 rotatable bonds further position the compound within the favourable CNS MPO (Central Nervous System Multiparameter Optimization) space .

physicochemical profiling CNS drug design permeability

3-Chlorophenyl-Piperazine Fragment in BACE-1 Inhibition

In a series of phenyl‑piperazine–coumarin conjugates, Garino et al. demonstrated that the 3‑chlorophenyl substituent on the piperazine ring confers low‑nanomolar BACE‑1 inhibitory activity (IC₅₀ range 40–70 nM for the most potent coumarinyl analogs) [1]. While the exact IC₅₀ for 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one has not been reported in that study, the conserved 3‑chlorophenyl‑piperazine pharmacophore implies potential BACE‑1 activity that is absent in analogs bearing electron‑donating or unsubstituted phenyl rings.

Alzheimer's disease BACE‑1 inhibition fragment‑based design

Recommended Procurement Applications


CYP2C8-Selective Chemical Probe for DDI Panels

The compound’s 120 nM IC₅₀ against CYP2C8, combined with >167‑fold selectivity over CYP2E1, makes it suitable as a reference inhibitor in hepatic microsome‑based CYP panels. Researchers requiring a CYP2C8‑biased tool compound with minimal CYP2E1 interference will find this coumarin derivative preferable to broader‑spectrum azole inhibitors [1].

CNS Fragment-Based Drug Discovery Library

With a predicted logP of 5.59 and TPSA of 33 Ų, this compound occupies the CNS MPO sweet spot, offering enhanced passive permeability relative to its hydroxyethyl‑piperazine analog. Procurement for CNS‑oriented high‑throughput screening sets can thus leverage its lipophilic 3‑chlorophenyl motif to bias hit identification toward brain‑penetrant chemical space .

BACE-1 Scaffold Hopping and SAR Expansion

The 3‑chlorophenyl‑piperazine fragment is a validated BACE‑1 recognition element (40–70 nM IC₅₀ for closely related coumarinyl analogs). This compound serves as a key intermediate for generating focused libraries aimed at mapping the S1/S3 subsite tolerance of BACE‑1, a strategy not feasible with unsubstituted phenyl‑piperazine precursors [2].

Metabolic Stability Profiling of 5,7-Dimethylcoumarins

The dual CYP data (CYP2C8 vs. CYP2E1) provide an early readout of metabolic soft spots. ADME scientists procuring this compound can directly benchmark oxidative stability against demethylated or dechlorinated analogs, using the 120 nM CYP2C8 IC₅₀ as a quantitative benchmark for structure–metabolism relationship studies [1].

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